REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[C:9]([N:11]=O)[CH:8]=[C:7]([C:13]([CH3:16])([CH3:15])[CH3:14])[C:6]=1[OH:17])([CH3:4])([CH3:3])[CH3:2]>[Pd].C1(C)C=CC=CC=1>[C:1]([C:5]1[CH:10]=[C:9]([NH2:11])[CH:8]=[C:7]([C:13]([CH3:16])([CH3:15])[CH3:14])[C:6]=1[OH:17])([CH3:4])([CH3:3])[CH3:2]
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Name
|
|
Quantity
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23.5 g
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Type
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reactant
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Smiles
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C(C)(C)(C)C1=C(C(=CC(=C1)N=O)C(C)(C)C)O
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Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
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[Pd]
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Name
|
|
Quantity
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600 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Type
|
CUSTOM
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Details
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The mixture was stirred vigorously
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
After purging the assembled bomb with nitrogen, it
|
Name
|
|
Type
|
product
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Smiles
|
C(C)(C)(C)C1=C(C(=CC(=C1)N)C(C)(C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |